4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and indicators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the diazotization of 4-aminoantipyrine followed by coupling with 5-(diethylamino)phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The phenolic and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic and amino groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. In analytical chemistry, it forms complexes with metal ions, leading to color changes that can be measured. In biological systems, it may interact with cellular components, affecting their function and visualization.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Antipyrylazo)-5-(dimethylamino)phenol
- 2-(4-Antipyrylazo)-5-(diethylamino)aniline
- 2-(4-Antipyrylazo)-5-(diethylamino)benzoic acid
Uniqueness
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of azo and phenolic groups allows for versatile reactivity and applications in various fields.
Properties
CAS No. |
10527-56-7 |
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Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.464 |
IUPAC Name |
4-[2-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-5-25(6-2)17-12-13-18(19(27)14-17)22-23-20-15(3)24(4)26(21(20)28)16-10-8-7-9-11-16/h7-14,23H,5-6H2,1-4H3 |
InChI Key |
YQVPCPCCQBOWJO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C(=NNC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C1 |
Origin of Product |
United States |
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